molecular formula C32Cl16N8Ni B13347525 Nickel hexadecachlorophthalocyanine

Nickel hexadecachlorophthalocyanine

Cat. No.: B13347525
M. Wt: 1122.3 g/mol
InChI Key: WMUXJAFVQMTGDP-UHFFFAOYSA-N
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Description

Overview of Phthalocyanine (B1677752) Macrocycle Chemistry and its Fundamental Significance

Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a structure closely related to the naturally occurring porphyrins. jchemrev.com These molecules are composed of four isoindole units linked by nitrogen atoms, forming a large, planar, and highly conjugated aromatic system containing 18 π-electrons. jchemrev.comjmchemsci.com This extensive π-electron system is the source of their intense color, typically in the blue-green range, and their remarkable chemical and thermal stability. jchemrev.comnih.gov The central cavity of the phthalocyanine macrocycle can accommodate a wide variety of metal ions—over 70 different elements—forming metallophthalocyanines (MPcs). jchemrev.comnih.gov This versatility allows for the fine-tuning of the molecule's properties. Due to their stability and vibrant colors, phthalocyanines have been traditionally used as industrial dyes and pigments. jchemrev.com More recently, their unique electronic and photophysical properties have made them subjects of intense research for applications in advanced materials, including chemical sensors, solar cells, molecular electronics, and catalysis. jchemrev.comnih.gov

The Role of Peripheral Halogenation in Modulating Phthalocyanine Properties

The substitution of hydrogen atoms on the peripheral benzene (B151609) rings of the phthalocyanine macrocycle with halogen atoms (F, Cl, Br) is a powerful strategy for modulating its physicochemical properties. nih.gov This peripheral halogenation significantly influences the electronic structure, stability, and molecular arrangement of the compounds. nih.govresearchgate.net

One of the most notable effects of halogenation is the alteration of the electronic absorption spectra. The strong electron-withdrawing nature of halogen substituents causes a significant red-shift in the prominent Q-band absorption, which can shift the color of the compound from blue towards green. researchgate.netnih.gov Studies on copper-phthalocyanines have shown that this effect is largely due to a nonplanar structural deformation of the macrocycle induced by the halogen atoms. researchgate.netnih.gov Furthermore, halogenation enhances the thermal and chemical stability of the phthalocyanine molecule. nih.govmdpi.com The introduction of halogens also increases the oxidation potential, making the molecule more resistant to oxidation. mdpi.com From a materials science perspective, bulky halogen substituents can also play a crucial role in controlling the solid-state packing of the molecules, often discouraging the co-facial aggregation that can quench desirable photophysical properties. researchgate.net

Specific Focus on Nickel(II) Phthalocyanines within Transition Metal Complexes

Within the vast family of metallophthalocyanines, Nickel(II) phthalocyanine (NiPc) and its derivatives are of particular interest. emanresearch.orgsamaterials.com Nickel(II) phthalocyanine is a coordination complex featuring a central nickel ion (Ni²⁺) bonded to the four nitrogen atoms of the phthalocyanine ligand. samaterials.com These complexes are known for their exceptional stability and distinct electronic and optical properties. emanresearch.orgemanresearch.org The presence of the nickel center influences the electronic structure of the macrocycle, affecting its redox behavior and catalytic activity. doi.orgmdpi.com Nickel phthalocyanines have demonstrated utility in a range of applications, including as electrocatalysts, in the development of advanced materials like carbon nanotubes, and as components in electronic devices. jmchemsci.comemanresearch.org The ability to synthesize a wide array of substituted NiPc derivatives allows for the systematic tuning of their properties for specific technological purposes. nih.govtandfonline.com

Rationale for Dedicated Academic Investigation of Nickel Hexadecachlorophthalocyanine (NiPcCl₁₆)

This compound (NiPcCl₁₆) represents an extreme case of peripheral halogenation, where all 16 hydrogen atoms on the benzene rings are replaced by chlorine atoms. This exhaustive chlorination imparts unique and highly desirable characteristics that warrant specific academic investigation. The sixteen electron-withdrawing chlorine atoms drastically alter the electronic landscape of the macrocycle, making it an excellent electron acceptor and significantly increasing its oxidative stability.

This high degree of halogenation leads to a pronounced bathochromic (red) shift of the Q-band, making NiPcCl₁₆ a valuable green pigment. researchgate.net Its exceptional chemical and thermal stability, enhanced by the C-Cl bonds, makes it suitable for applications in harsh environments. nih.gov Furthermore, the study of NiPcCl₁₆ provides fundamental insights into the structure-property relationships in heavily halogenated macrocyclic systems. Understanding its electrochemical behavior, particularly its high reduction potential, is crucial for its potential use in electrocatalysis, chemical sensors, and as an n-type semiconductor in organic electronics. Therefore, a dedicated investigation of NiPcCl₁₆ is essential for both fundamental chemical knowledge and the development of next-generation advanced materials.

Organization and Scope of the Comprehensive Research Outline

This article provides a focused and comprehensive examination of the chemical compound this compound (NiPcCl₁₆). The content is structured to deliver a detailed scientific overview, beginning with a broad introduction to the parent class of peripherally halogenated metallophthalocyanines to establish the necessary context. The subsequent sections will delve into the specific properties of NiPcCl₁₆, including its physicochemical characteristics, detailed spectroscopic data, and electrochemical behavior. The information is presented in a structured format, incorporating data tables for clarity and ease of comparison. The scope is strictly limited to the scientific attributes of the compound itself, excluding any discussion of dosage, administration, or adverse safety effects to maintain a purely materials science focus.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (NiPcCl₁₆)

PropertyValue
Chemical Formula C₃₂Cl₁₆N₈Ni
Molecular Weight 1122.29 g/mol
Appearance Dark green crystalline powder
CAS Number 14055-02-8 (for parent NiPc)

Table 2: Key Spectroscopic Data for NiPcCl₁₆

Spectroscopic FeatureWavelength/WavenumberDescription
Q-Band Absorption (λ_max) ~700-720 nm (in solution)Represents the fundamental π → π* transition of the macrocycle, significantly red-shifted due to chlorination. researchgate.netnih.gov
Soret Band (B-Band) ~350-400 nmA higher energy π → π* transition, also characteristic of phthalocyanines.
Characteristic IR Peak ~750-800 cm⁻¹Associated with C-Cl stretching vibrations.
Characteristic IR Peak ~1050-1100 cm⁻¹Corresponds to the phthalocyanine skeletal vibrations.

Table 3: Electrochemical Properties of NiPcCl₁₆

PropertyPotential (vs. reference electrode)Significance
First Oxidation Potential High positive potentialDifficult to oxidize due to the electron-withdrawing effect of 16 Cl atoms, indicating high oxidative stability. mdpi.com
First Reduction Potential Low negative/positive potentialEasier to reduce compared to unsubstituted NiPc, making it a good electron acceptor (n-type material). mdpi.comresearchgate.net
Electrochemical Band Gap ~1.6 - 1.8 eVThe energy difference between the HOMO and LUMO levels, tunable by halogenation. nih.gov

Properties

Molecular Formula

C32Cl16N8Ni

Molecular Weight

1122.3 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+)

InChI

InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

WMUXJAFVQMTGDP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2]

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Nickel Hexadecachlorophthalocyanine

Precursor Synthesis: Advanced Approaches to Tetrachlorophthalonitrile (B161213)

The quality and reactivity of the precursor, tetrachlorophthalonitrile, are foundational to the successful synthesis of the final phthalocyanine (B1677752) macrocycle. Modern synthetic strategies focus on high-yield pathways and rigorous purification to ensure a suitable starting material.

High-Yield Synthetic Pathways to Key Building Blocks

Tetrachlorophthalonitrile (C₈Cl₄N₂) is the key building block for hexadecachlorophthalocyanine. A prevalent and high-yielding industrial method involves a two-stage process starting from o-xylene (B151617).

First, phthalonitrile (B49051) is prepared via a catalyzed ammoxidation of o-xylene. In this step, o-xylene vapor is reacted with ammonia (B1221849) and an oxygen source (like air) in a fluidized bed reactor containing a catalyst, typically based on vanadium oxide (V₂O₅). This reaction is highly exothermic and requires careful temperature control, generally between 320°C and 440°C, to prevent over-oxidation. jos.ac.cn

The second, crucial stage is the direct gas-phase chlorination of the resulting phthalonitrile. This process can achieve yields between 85% and 95%. google.com Phthalonitrile vapor is mixed with chlorine gas and an inert carrier gas like nitrogen. This mixture is passed through a dual-bed reactor system, starting with a fluidized bed followed by a fixed bed, both containing an activated charcoal catalyst. google.com The controlled conditions are paramount for maximizing the yield and purity of the final product.

Below is a table summarizing the optimized reaction parameters for the gas-phase chlorination of phthalonitrile.

ParameterValue/RangePurpose
Reactants Phthalonitrile vapor, Chlorine, NitrogenPrimary reactants and inert carrier gas.
**Molar Ratio (Phthalonitrile:Cl₂:N₂) **2 : (5-10) : (10-40)Ensures complete chlorination while maintaining safety and processability. google.com
Catalyst Activated CharcoalFacilitates the chlorination reaction. google.com
Temperature 230°C - 280°COptimal range to promote reaction without significant side-product formation. google.com
Pressure 0.01 MPa - 0.10 MPaControlled pressure environment for the gas-phase reaction. google.com
Reactor Type Fluidized Bed followed by Fixed BedMaximizes reaction efficiency and gas-solid contact. google.com
Yield 85% - 95%High conversion rate to the desired tetrachlorinated product. google.com
Purity ~98%High purity of the resulting tetrachlorophthalonitrile. google.com

Impurity Profiling and Purification Strategies for Precursors

The purity of tetrachlorophthalonitrile is critical, as impurities can interfere with the subsequent macrocyclization reaction, leading to lower yields and complex purification challenges for the final phthalocyanine product. Impurity profiling involves the identification and quantification of these unwanted substances.

Common impurities can arise from several sources during the synthesis.

Potential ImpurityLikely OriginImpact
Incompletely Chlorinated Phthalonitriles Insufficient reaction time, temperature, or chlorine concentration during gas-phase chlorination.Can lead to a mixture of differently chlorinated phthalocyanines in the final product.
Cyanobenzamides / Phthalic Acids Hydrolysis of the nitrile functional groups, potentially from moisture in the reactants or during workup. acs.orgThese polar impurities can inhibit the cyclization reaction.
Residual Catalyst or Precursors Incomplete removal after the reaction stages.Can interfere with subsequent reactions and contaminate the final product.
Over-oxidation Products Reaction temperatures exceeding the optimal range during the initial ammoxidation step. jos.ac.cnLeads to ring-opened byproducts and reduced yield.

To mitigate these impurities, rigorous purification strategies are employed. The crude tetrachlorophthalonitrile product, obtained after condensation from the gas phase, is typically purified by:

Recrystallization: Using appropriate organic solvents to isolate the pure crystalline product, leaving impurities behind in the mother liquor.

Washing: The crude product may be washed with solutions such as sodium bicarbonate to remove acidic impurities like hydrolyzed species. jos.ac.cn

Distillation/Sublimation: For volatile impurities, fractional distillation under reduced pressure can be effective. Sublimation is also a powerful technique for purifying phthalonitrile precursors.

Macrocyclization Techniques for Hexadecachlorophthalocyanine Scaffolds

The formation of the 16-membered phthalocyanine ring from four tetrachlorophthalonitrile units is the core of the synthesis. This cyclotetramerization can be achieved through several methods, with the choice of technique influencing reaction efficiency and yield.

Direct Cyclotetramerization under Controlled Conditions

The direct cyclotetramerization involves heating the tetrachlorophthalonitrile precursor, which induces a self-condensation reaction. Due to the electron-withdrawing effects of the sixteen chlorine atoms, harsh conditions are often required. Controlled methods are used to improve yields and reduce the formation of polymeric side products.

One effective method is solid-phase catalysis , where tetrachlorophthalic anhydride (B1165640) (a precursor to the nitrile) is reacted with urea (B33335) and a metal salt in the presence of a catalyst like ammonium (B1175870) molybdate (B1676688). jos.ac.cnresearchgate.net This method avoids high-boiling solvents and simplifies product isolation. Another approach is the use of microwave irradiation . Heating a mixture of the phthalonitrile and a metal salt under solvent-free microwave conditions can drastically reduce reaction times from hours to minutes and often results in cleaner product formation. scispace.comSolvothermal synthesis , where the reaction is carried out in a sealed vessel above the solvent's boiling point (e.g., in ethanol (B145695) with an organic base like DBU), offers another route to crystalline phthalocyanines under controlled pressure and temperature. rsc.orgnih.gov

Comparative Analysis of Template vs. Non-Template Synthetic Approaches

The cyclotetramerization can be conducted with or without the presence of a central atom, a distinction known as template versus non-template synthesis. The template effect plays a crucial role in organizing the precursor molecules for efficient cyclization.

Template Synthesis: In this approach, a metal salt (e.g., NiCl₂, Zn(OAc)₂, etc.) is included in the reaction mixture with the tetrachlorophthalonitrile. The metal ion acts as a template, coordinating the nitrogen atoms of the precursor molecules and holding them in a favorable geometry for the ring-forming reaction. nih.gov This pre-organization significantly increases the yield of the metallated macrocycle and minimizes the formation of linear polymers and other byproducts. The metal is incorporated in the same step as the macrocycle formation.

Non-Template Synthesis: This method involves the cyclotetramerization of tetrachlorophthalonitrile in the absence of a metal template, typically by heating in a high-boiling solvent like quinoline (B57606) or by using a strong base, to produce the metal-free hexadecachlorophthalocyanine. researchgate.net While this approach is necessary to obtain the metal-free derivative, yields are often lower compared to template methods. It requires a subsequent step to insert the desired metal ion. An alternative two-step template method involves using a labile metal like zinc as a template to form the phthalocyanine, which is then easily removed with acid to yield the metal-free macrocycle in higher yields than direct non-template synthesis. rsc.orgnih.gov

FeatureTemplate SynthesisNon-Template Synthesis
Mechanism Metal ion acts as a scaffold, organizing four precursor units for cyclization.Direct self-condensation of precursor units, typically thermally or base-induced.
Primary Product Metallophthalocyanine (e.g., NiPcCl₁₆)Metal-Free Phthalocyanine (H₂PcCl₁₆)
Efficiency/Yield Generally higher yields due to reduced side reactions (e.g., polymerization).Often lower yields; may require more stringent conditions.
Process One-pot macrocycle formation and metal insertion.Requires a separate, subsequent step for metal insertion.
Example Condition Heating tetrachlorophthalonitrile with NiCl₂ in a high-boiling solvent.Heating tetrachlorophthalonitrile in quinoline or with a base like DBU. rsc.orgresearchgate.net

Targeted Metal Insertion Procedures for Nickel(II) Coordination

For the synthesis of Nickel(II) Hexadecachlorophthalocyanine, the nickel ion can be introduced either during the cyclization (template synthesis) or after the formation of the metal-free macrocycle.

The most direct route is the template synthesis described previously. A mixture of tetrachlorophthalonitrile and an anhydrous nickel salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂), is heated in a high-boiling, inert solvent like trichlorobenzene or in the solid state. tubitak.gov.tr The nickel ion orchestrates the assembly of the four precursor units around it, directly yielding the Ni(II) complex.

Alternatively, a two-step procedure can be employed. First, the metal-free hexadecachlorophthalocyanine (H₂PcCl₁₆) is synthesized via a non-template method. Subsequently, this metal-free macrocycle is treated with a nickel salt. This metalation reaction is typically carried out by refluxing the H₂PcCl₁₆ with a source of Ni(II) ions, such as NiCl₂ or Ni(OAc)₂, in a suitable solvent like dimethylformamide (DMF) or quinoline. nih.gov The two protons in the center of the metal-free phthalocyanine are replaced by the nickel ion to yield the final product. This latter method is advantageous when a highly purified sample of the metal-free intermediate is available or when different metal ions need to be inserted into the same batch of prepared macrocycle.

Optimized Metalation Protocols for Ni(II) Integration

The primary route for the synthesis of NiPcCl₁₆ involves the template cyclotetramerization of tetrachlorophthalonitrile in the presence of a nickel(II) salt. Optimization of this metalation protocol is crucial for maximizing the yield and purity of the final product. The integration of the Ni(II) ion into the forming phthalocyanine macrocycle is influenced by several factors, including the choice of the nickel source, reaction temperature, and the presence of activating agents.

A common and effective nickel source is anhydrous nickel(II) chloride (NiCl₂). The reaction is typically conducted at high temperatures (180-300°C), often in a high-boiling point solvent or via a melt reaction. In the melt synthesis, tetrachlorophthalonitrile and the nickel salt are heated together, sometimes with a catalytic amount of ammonium molybdate, to initiate the cyclization and metal insertion.

A key optimization strategy involves a two-stage thermal protocol. An initial heating phase at a lower temperature allows for the homogenous mixing and pre-organization of reactants, followed by a ramp-up to a higher temperature to drive the cyclization and metalation to completion. The choice of nickel salt is also critical; while NiCl₂ is widely used, other salts like nickel(II) acetate may be employed, potentially altering the reaction kinetics and the profile of by-products. The coordination of the nickel ion acts as a template, guiding the four tetrachlorophthalonitrile units to form the stable macrocyclic structure. nih.gov

ParameterConditionRationale
Nickel Source Anhydrous Nickel(II) Chloride (NiCl₂)High reactivity and common availability.
Reactant Ratio 4:1 (Tetrachlorophthalonitrile:NiCl₂)Stoichiometric ratio for macrocycle formation.
Temperature 200-250°CEnsures sufficient thermal energy for cyclotetramerization.
Reaction Time 4-6 hoursAllows for the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of reactants and product at high temperatures.

Investigation of Solvent and Catalytic Effects on Metalation Efficiency

The efficiency of the metalation process is significantly influenced by the reaction medium and the presence of catalysts. rsc.org Solvents not only serve to solubilize the reactants but can also play a direct role in the reaction mechanism by affecting transition states and the reactivity of catalytic species. rsc.org

Catalysts are frequently employed to lower the activation energy of the cyclotetramerization reaction, leading to higher yields and milder reaction conditions. While the reaction can proceed thermally, catalysts such as ammonium molybdate or basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the formation of the phthalocyanine macrocycle. More recent research has explored the use of novel catalytic systems, such as boron-containing catalysts, which have shown efficiency in the synthesis of other nickel phthalocyanines and offer a basis for improving the NiPcCl₁₆ synthesis. researchgate.net The catalyst's role is to promote the formation of reactive intermediates from the phthalonitrile precursor, which then readily undergo metal-templated cyclization.

Solvent SystemCatalystTypical Temperature (°C)Effect on Efficiency
QuinolineNone~210°CActs as both solvent and base, promoting the reaction. Good yields but can be difficult to remove during purification.
NitrobenzeneAmmonium Molybdate~210°CCatalyzes cyclotetramerization, often leading to higher yields and shorter reaction times.
1,2,4-TrichlorobenzeneDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~215°CDBU acts as a non-nucleophilic base, improving reaction rates.
Melt (Solvent-free)Ammonium Molybdate250-300°CEnvironmentally friendly approach, but can lead to inhomogeneous reaction and side products if not carefully controlled.

Refinement of Purification and Isolation Techniques for High-Purity NiPcCl₁₆

Following synthesis, the crude NiPcCl₁₆ product contains unreacted starting materials, partially cyclized by-products, and other impurities. Achieving the high purity required for electronic applications necessitates sophisticated purification techniques.

Advanced Sublimation and Zone-Refining Methods

Sublimation is a powerful technique for purifying organic compounds that have appreciable vapor pressure below their melting points. youtube.com For NiPcCl₁₆, which is a thermally stable molecule, train sublimation under high vacuum is the method of choice. tcichemicals.com This process involves heating the crude material in a long, sealed tube that has a controlled temperature gradient. The NiPcCl₁₆ sublimes, travels along the tube, and crystallizes in a cooler zone, leaving behind non-volatile impurities such as inorganic salts and polymeric by-products. youtube.com By performing multiple sublimation cycles, a very high degree of purity can be achieved.

Zone refining is another advanced purification method, particularly effective for producing ultra-pure materials. nih.gov In this technique, a solid ingot of the crude NiPcCl₁₆ is passed through a narrow heating zone. The impurities are more soluble in the molten material than in the solid, and are therefore swept along with the moving molten zone, concentrating them at one end of the ingot. nih.gov The process is repeated multiple times (passes) to achieve a high degree of segregation, resulting in a large portion of the ingot being of exceptionally high purity. nih.gov

TechniqueKey ParameterTypical ValuePurpose
Vacuum Train Sublimation Pressure10⁻⁵ - 10⁻⁶ TorrLowers sublimation temperature, preventing thermal decomposition.
Temperature Gradient450-550°C (Hot End) to 250-350°C (Cold End)Separates compounds based on differing vapor pressures.
Number of Cycles2-3Iteratively removes impurities.
Zone Refining Zone Travel Speed0.5 - 2 mm/minSlow speed allows for effective partitioning of impurities into the melt. nih.gov
Number of Passes10-20Increases the efficiency of impurity segregation. nih.gov
Zone Length~1/10th of ingot lengthAn optimal ratio for efficient purification. nih.gov

Chromatographic Separation Techniques for Isomer Purity

The synthesis of NiPcCl₁₆ can result in a mixture of constitutional isomers, depending on the substitution pattern of the tetrachlorophthalonitrile precursor. These isomers have the same mass but different arrangements of the chlorine atoms, which can affect the material's electronic properties and molecular packing in the solid state. researchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and separation of these isomers. walshmedicalmedia.com

The separation of these closely related, non-polar isomers is challenging and relies on exploiting subtle differences in their shape and polarity. nih.gov This is often achieved using stationary phases that offer shape selectivity. Phenyl-based columns, for instance, can differentiate between isomers based on π-π interactions with the aromatic rings of the stationary phase. mtc-usa.com The choice of mobile phase is also critical, typically consisting of a mixture of non-polar and moderately polar solvents. Isocratic or gradient elution can be used to achieve the desired resolution between isomeric peaks. For preparative separations, techniques like Centrifugal Partition Chromatography (CPC) offer a scalable, liquid-liquid chromatographic method that can be effective for isolating larger quantities of a specific isomer. rotachrom.com

TechniqueStationary Phase (Column)Mobile PhasePrinciple of Separation
Analytical HPLC C18 (Octadecylsilane)Dichloromethane/HexaneReversed-phase separation based on hydrophobicity. google.com
Analytical HPLC Phenyl-HexylToluene/Heptaneπ-π interactions and shape selectivity for aromatic isomers. mtc-usa.com
Preparative HPLC Silica GelChloroform (B151607)/Ethyl AcetateNormal-phase separation based on polarity differences.
Centrifugal Partition Chromatography (CPC) Liquid-Liquid System (e.g., Heptane/Acetonitrile)N/A (Liquid Stationary Phase)Partitioning between two immiscible liquid phases based on isomer solubility. rotachrom.com

Structural Elucidation and Supramolecular Organization of Nickel Hexadecachlorophthalocyanine

Advanced Crystallographic Analysis for Molecular and Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for molecular structure determination, providing unambiguous information on atomic positions, bond lengths, and bond angles. aip.org However, obtaining single crystals of sufficient size and quality for perchlorinated phthalocyanines is exceptionally challenging due to their low solubility and high melting points.

Table 1: Crystallographic Data for the Analogue Compound Copper Hexadecachlorophthalocyanine (CuPcCl₁₆)

Parameter Value
Formula CuC₃₂N₈Cl₁₆
Crystal System Monoclinic
Space Group C2/m
a (Å) 19.62
b (Å) 26.04
c (Å) 3.76
β (°) 116.5

Source: Gorelik et al., 2021. iucr.org

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the bulk phase of a crystalline material and for studying polymorphism. researchgate.net The diffraction pattern serves as a fingerprint for a specific crystalline phase. For materials like NiPcCl₁₆, which are often synthesized as microcrystalline powders, PXRD is the primary tool for structural characterization.

The PXRD pattern of CuPcCl₁₆ has been successfully indexed and refined using the Rietveld method, confirming the monoclinic unit cell determined by 3D electron diffraction. iucr.org The analysis of PXRD data is crucial for identifying different polymorphic forms, which are common in phthalocyanine (B1677752) systems and arise from different molecular packing arrangements. acs.orgmdpi.com These polymorphs, often denoted as α, β, and γ phases, exhibit distinct PXRD patterns. acs.org While specific PXRD data for NiPcCl₁₆ polymorphs is not extensively documented, the study of related compounds like unsubstituted nickel phthalocyanine (NiPc) shows distinct peaks for its α and β forms. scirp.org

Table 2: Representative PXRD Peaks for β-Nickel Phthalocyanine (NiPc)

2θ (degrees) Miller Indices (hkl)
7.120 (100)
9.270 (-102)
12.300 (-202)
18.320 (-204)

Note: This table shows data for the unsubstituted β-NiPc as a reference for typical phthalocyanine PXRD patterns. Specific data for NiPcCl₁₆ is not available.

Spectroscopic Probes of Molecular and Lattice Vibrations

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the bonding and structure of a molecule by probing its vibrational modes.

Studies on perchlorinated copper phthalocyanine (CuPcCl₁₆) have provided detailed assignments of the observed IR bands, aided by Density Functional Theory (DFT) calculations. mdpi.com The spectra are complex, but key vibrational modes can be assigned to the phthalocyanine macrocycle and the C-Cl bonds.

Table 3: Selected FTIR Vibrational Modes for Perchlorinated Phthalocyanines

Wavenumber (cm⁻¹) Assignment
~1300-1600 Phthalocyanine macrocycle stretching modes (C=C, C-N)
~1000-1200 In-plane bending modes of the macrocycle
~700-900 C-Cl stretching and out-of-plane bending modes

Note: The data is based on studies of perchlorinated copper phthalocyanine and other related compounds, as specific experimental data for NiPcCl₁₆ is limited. mdpi.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. psu.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique vibrational fingerprint. The technique is valuable for distinguishing between different polymorphic forms, as intermolecular interactions in different crystal lattices can lead to subtle shifts in the Raman bands. nottingham.ac.uk

For perchlorinated phthalocyanines, Raman spectra offer insights into the structure of the macrocycle. acs.org The most intense bands in the Raman spectra of these compounds are typically associated with the stretching and breathing modes of the phthalocyanine ring.

Table 4: Prominent Raman Shifts for Perchlorinated Phthalocyanines

Raman Shift (cm⁻¹) Assignment
~1550 Stretching of the C-N-C bridges
~1450-1500 C=C stretching in the benzene (B151609) rings
~600-700 Breathing mode of the phthalocyanine macrocycle

Note: This data is generalized from studies on perchlorinated phthalocyanines, as a specific Raman spectrum for NiPcCl₁₆ is not widely published. acs.orgmdpi.com

Polymorphic Forms and Phase Transitions in NiPcCl₁₆ Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in phthalocyanines. mdpi.com These different forms arise from variations in the stacking of the planar molecules, such as the herringbone (β-form) or parallel (α-form) arrangements. The specific polymorph obtained can be influenced by synthesis conditions, substrate temperature during thin-film deposition, and post-deposition annealing. scirp.org

Phase transitions between these polymorphic forms can be induced by thermal treatment. For instance, the less stable α-phase of many phthalocyanines can be irreversibly converted to the more stable β-phase upon heating. acs.org While specific studies on the polymorphism and phase transitions of NiPcCl₁₆ are not extensively available, research on the closely related CuPcCl₁₆ and other chlorinated phthalocyanines indicates that increasing the degree of chlorination can lead to the formation of amorphous films, particularly at lower substrate temperatures. mdpi.com Achieving well-ordered crystalline films of perchlorinated phthalocyanines often requires elevated substrate temperatures during deposition. mdpi.com The study of these phase transitions is crucial as the crystal packing significantly impacts the material's electronic and optical properties.

Investigation of α-Phase and β-Phase Formation and Stability

Like many metallophthalocyanines, Nickel(II) hexadecachlorophthalocyanine is known to exhibit polymorphism, most commonly crystallizing into the α (alpha) and β (beta) phases. The α-phase is generally considered a metastable form, while the β-phase represents the more thermodynamically stable crystalline structure.

The formation of a specific phase is highly dependent on the preparation conditions. For instance, physical vapor deposition onto a substrate at relatively low temperatures often results in the formation of the metastable α-phase. mdpi.com However, heavy chlorination of the phthalocyanine ring can lead to the formation of amorphous films when deposited on substrates at low temperatures (e.g., 50°C), as the numerous chlorine substituents can hinder the molecular organization required for crystallization. mdpi.com Achieving a well-defined crystalline phase under such conditions often requires additional energy input. The β-phase, being more stable, is typically obtained through processes that allow the molecules to achieve a lower energy state, such as annealing. mdpi.com

The two phases are distinguished by the packing arrangement of the molecules, particularly the angle of the macrocycles relative to the stacking axis. This structural difference manifests in distinct spectroscopic and physical properties.

Featureα-Phase (Alpha)β-Phase (Beta)
Thermodynamic Stability MetastableStable
Typical Formation Vacuum deposition at low substrate temperaturesAnnealing of the α-phase; crystallization from solution
Molecular Packing More varied, often with molecules tilted away from perpendicular to the column axisHerringbone-like arrangement, molecules are more ordered
Relative Density Generally less denseGenerally more dense

Thermal Annealing and Solvent Vapor Annealing Effects on Polymorphism

Post-deposition treatments are crucial for controlling the polymorphic form of phthalocyanine films. Thermal annealing and solvent vapor annealing (SVA) are two effective methods used to induce the transformation from the metastable α-phase to the stable β-phase.

Thermal Annealing: This process involves heating the material to provide the necessary thermal energy for molecules to overcome kinetic barriers and rearrange into a more stable configuration. For standard nickel phthalocyanine (NiPc) thin films, the irreversible transition from the α-form to the β-form occurs upon heating to temperatures above 473 K (200 °C). mdpi.com Similar thermal treatments are employed for chlorinated phthalocyanines to improve their crystallinity. nih.gov Annealing can also increase the size of crystalline grains and reduce defects within the film. mdpi.com

Solvent Vapor Annealing (SVA): In this technique, the film is exposed to a saturated atmosphere of a specific solvent. Solvent molecules penetrate and swell the film, increasing the mobility of the phthalocyanine molecules and facilitating their reorganization into a more thermodynamically favorable structure without the need for high temperatures. ias.ac.inwikipedia.org The effectiveness of SVA depends on the choice of solvent, its vapor pressure, and the duration of exposure. ias.ac.in This method has been shown to successfully induce the formation of well-defined nanostructures, such as nanorods, in copper phthalocyanine films, a process driven by the transition to a more ordered crystalline state. ias.ac.in

Self-Assembly Mechanisms and Supramolecular Architectures

The planar geometry and extensive π-conjugated system of the phthalocyanine macrocycle are the primary drivers of its self-assembly into ordered supramolecular structures. These processes are governed by non-covalent interactions, leading to the formation of architectures with unique properties.

Elucidation of Planar Stacking and π-π Interactions in Solid State and Solution

The dominant force governing the self-assembly of Nickel(II) hexadecachlorophthalocyanine is the π-π stacking interaction between the aromatic macrocycles. researchgate.net These interactions cause the planar molecules to stack on top of one another, typically in a co-facial arrangement, leading to the formation of one-dimensional columnar structures.

The introduction of sixteen electron-withdrawing chlorine atoms onto the phthalocyanine periphery significantly influences the electronic nature of the macrocycle, which in turn affects the π-π interactions. Research on the closely related iron(I) hexadecachlorophthalocyanine provides critical insight into the resulting structures. In its crystalline salts, the hexadecachlorophthalocyanine anions form closely packed π-π stacking columns. acs.orgfigshare.com These columns are characterized by very short interplanar distances between the molecules, ranging from 3.33 to 3.38 Å. acs.orgfigshare.com Such short distances are indicative of strong π-π interactions and significant orbital overlap between adjacent molecules in the stack. acs.org This strong, directional interaction is the fundamental mechanism for the formation of the extended supramolecular architectures observed in the solid state.

ParameterFindingSource
Primary Interaction π-π Stacking researchgate.net
Resulting Structure Columnar Stacks acs.orgfigshare.com
Interplanar Distance 3.33 – 3.38 Å acs.orgfigshare.com
Fe···Fe Distance (in Fe-analogue) 3.62 – 5.45 Å (Varies with cation/packing) acs.orgfigshare.com

Formation and Characterization of Nanostructured Assemblies (e.g., Nanowires, Nanosheets)

The strong, directional nature of π-π stacking in Nickel(II) hexadecachlorophthalocyanine facilitates its assembly into well-defined nanostructures. The propensity to form one-dimensional columns naturally extends to the creation of larger assemblies like nanowires, nanorods, and potentially two-dimensional nanosheets.

These nanostructures can be fabricated through various methods. Physical vapor deposition, where the compound is sublimated under vacuum, can produce thin films composed of nanostructured grains. nih.gov Solution-based methods, including solvent vapor annealing, can be used to reorganize as-deposited films into distinct nanostructures. For example, SVA has been shown to transform amorphous copper phthalocyanine films into arrays of nanorods. ias.ac.in Furthermore, hydrothermal or solvothermal synthesis, which involves a chemical reaction in a heated and pressurized solvent, is a common route for producing crystalline nanostructures of related materials. researchgate.net

The morphology and dimensions of these assemblies are controlled by the synthesis or processing conditions, such as substrate temperature, annealing time, and the solvent environment. mdpi.comias.ac.in

NanostructurePotential Formation MethodKey Principle
Nanowires/Nanorods Solvent Vapor Annealing (SVA)Anisotropic growth driven by π-π stacking along a single axis. ias.ac.in
Crystalline Thin Films Physical Vapor Deposition (PVD) with Thermal AnnealingSublimation followed by thermal energy to promote ordering. mdpi.comnih.gov
Nanocrystals Hydrothermal/Solvothermal SynthesisCrystallization from a solution under high temperature and pressure. researchgate.net

Electronic Structure and Bonding Characteristics of Nickel Hexadecachlorophthalocyanine

Quantum Mechanical Investigations: Density Functional Theory (DFT) and Beyond

Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic landscape of NiPcCl₁₆. These computational studies allow for a detailed examination of molecular orbitals, electron density, and the electronic influence of the chloro-substituents.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. For metallophthalocyanines, the HOMO is typically a π-orbital localized on the phthalocyanine (B1677752) ring (a₁u symmetry), while the LUMO is a π* orbital (e_g symmetry).

In the case of NiPcCl₁₆, the sixteen electron-withdrawing chlorine atoms have a substantial impact on these energy levels. Compared to unsubstituted NiPc, both the HOMO and LUMO levels of NiPcCl₁₆ are stabilized, meaning they are shifted to lower energies. This stabilization is a direct consequence of the strong inductive (-I) effect of the chlorine atoms, which pull electron density from the π-conjugated macrocycle.

While direct DFT calculations for NiPcCl₁₆ are not widely published, studies on the analogous perfluorinated metallophthalocyanines (e.g., CoPcF₁₆ and ZnPcF₁₆) offer a strong parallel. For these halogenated compounds, DFT calculations using optimally-tuned range-separated hybrid functionals show that fluorination lowers the HOMO and LUMO energies by approximately 0.7-0.8 eV compared to their non-halogenated counterparts. chemrxiv.org A similar, significant downward shift is expected for NiPcCl₁₆.

The HOMO-LUMO gap itself is also affected. The energy gap is a key factor in determining the wavelength of light the molecule absorbs. researchgate.net The stabilization of both frontier orbitals in NiPcCl₁₆ results in a HOMO-LUMO gap that is slightly different from that of unsubstituted NiPc, thereby altering its optical absorption spectrum.

PropertyDescriptionExpected Effect in NiPcCl₁₆ vs. NiPc
HOMO Energy Energy of the highest occupied molecular orbital.Significantly lowered (stabilized).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Significantly lowered (stabilized).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Modified, affecting optical properties.

Table 1: Predicted changes in frontier orbital energies for NiPcCl₁₆ based on DFT studies of halogenated phthalocyanines.

The introduction of sixteen chlorine atoms drastically alters the electron density distribution across the phthalocyanine macrocycle. Chlorine is highly electronegative, and its strong inductive effect causes a significant withdrawal of electron density from the carbon atoms of the benzene (B151609) rings to which they are attached.

The peripheral chlorine substituents are the dominant factor shaping the electronic features of NiPcCl₁₆, primarily through their potent electron-withdrawing inductive effect. xpsdatabase.net This influence manifests in several key ways:

Increased Ionization Potential and Electron Affinity: By lowering the energy of the HOMO, the chlorine atoms make it more difficult to remove an electron from the molecule. This results in a higher ionization potential compared to unsubstituted NiPc. Conversely, by lowering the energy of the LUMO, they make the molecule a better electron acceptor, thus increasing its electron affinity.

Enhanced Oxidative Stability: The increased difficulty in removing an electron translates to greater stability against oxidation.

Shift in Redox Potentials: The electron-deficient nature of the NiPcCl₁₆ ring makes it easier to reduce and harder to oxidize. This is reflected in electrochemical measurements, where the reduction potentials are shifted to more positive values and oxidation potentials to more negative values compared to NiPc.

Modulation of Optical Properties: The changes in the HOMO and LUMO energy levels alter the energy of the main electronic transitions, such as the Q-band and B-band (or Soret band), causing shifts in the UV-Visible absorption spectrum.

Experimental Spectroscopy for Valence and Core Electronic States

Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) provide direct measurements of the electronic states of NiPcCl₁₆, corroborating the theoretical predictions.

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information on the elemental composition and the chemical (oxidation) state of atoms in a molecule.

An XPS survey spectrum of NiPcCl₁₆ would confirm the presence of Nickel (Ni), Nitrogen (N), Carbon (C), and Chlorine (Cl). High-resolution spectra of the specific core levels would provide more detailed information:

Ni 2p: The binding energy of the Ni 2p₃/₂ peak for Ni(II) in phthalocyanines is typically found around 852.7 eV. In NiPcCl₁₆, the electron-withdrawing environment created by the chlorine atoms would be expected to shift this binding energy to a slightly higher value, reflecting the increased effective positive charge on the nickel center. The spectrum would also show characteristic satellite peaks associated with Ni(II) compounds.

Cl 2p: A strong signal for the Cl 2p core level would be observed, confirming the presence of the chloro-substituents.

C 1s: The C 1s spectrum would be complex, with components corresponding to the aromatic carbons of the benzene rings and the carbons of the pyrrole (B145914) units. The carbons directly bonded to chlorine would show a distinct shift to higher binding energy.

ElementCore LevelExpected Observation for NiPcCl₁₆
Nickel Ni 2pPeak characteristic of Ni(II), shifted to higher binding energy vs. NiPc.
Nitrogen N 1sPeaks for pyridinic and pyrrolic nitrogens, shifted to higher binding energy.
Chlorine Cl 2pStrong signal confirming peripheral substitution.
Carbon C 1sMultiple peaks, with C-Cl bonds at higher binding energy.

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) signatures for Nickel Hexadecachlorophthalocyanine.

UPS uses lower-energy ultraviolet photons to probe the valence electronic states, providing information about the work function and the density of states in the valence band region.

For NiPcCl₁₆ thin films, UPS measurements would reveal key electronic parameters:

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the electronic structure and the local geometric environment of a specific absorbing atom within a molecule or material. nih.govosti.gov The technique is broadly divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and the region up to about 50 eV above it, is particularly sensitive to the oxidation state, coordination geometry, and the nature of the ligands surrounding the absorbing atom. nih.gov For this compound, Ni K-edge XANES would involve the excitation of a 1s core electron to unoccupied states of p-character. The position and features of the absorption edge can provide direct evidence of the Ni(II) oxidation state. researchgate.net

The EXAFS region, extending several hundred eV beyond the edge, provides information about the bond distances, coordination numbers, and the identity of the neighboring atoms. Analysis of the EXAFS oscillations for Ni(16ClPc) would allow for the precise determination of the Ni-N bond lengths within the phthalocyanine core. A study on NiPc using EXAFS combined with density functional theory (DFT) simulations determined the Ni-N bond distance to be approximately 1.90 Å. researchgate.net It is expected that the peripheral chlorination in Ni(16ClPc) would have a minimal direct effect on this primary coordination sphere, though subtle changes due to electronic effects cannot be entirely ruled out.

Spectroscopic Analysis and Optical Properties of Nickel Hexadecachlorophthalocyanine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution and Thin Films

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in phthalocyanines. The spectra are typically dominated by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. kyushu-u.ac.jp

The electronic absorption spectrum of a metallophthalocyanine arises from π-π* transitions within the 18-π electron aromatic system of the macrocycle. nih.gov

Q-band: This intense absorption band, typically found in the 600–750 nm range for metallophthalocyanines, is responsible for their characteristic blue-green color. researchgate.net It originates from the electronic transition from the highest occupied molecular orbital (HOMO), which has a₁ᵤ symmetry, to the lowest unoccupied molecular orbital (LUMO) of e₉ symmetry. nih.gov For unsubstituted Nickel Phthalocyanine (B1677752) (NiPc) thin films, the Q-band appears as a complex absorption feature between approximately 575 nm and 660 nm. researchgate.net The presence of sixteen electron-withdrawing chlorine atoms in NiPcCl₁₆ influences the energy levels of the molecular orbitals, typically causing a shift in the Q-band position compared to the unsubstituted analogue.

B-band (Soret band): Located in the near-ultraviolet region (typically 300–500 nm), the B-band is another strong absorption arising from π-π* transitions, specifically from deeper π-orbitals (a₂ᵤ symmetry) to the LUMO (e₉). kyushu-u.ac.jpnih.gov In NiPc thin films, the B-band is observed around 322-350 nm. researchgate.netscirp.org This band is generally broader than the Q-band and represents higher energy electronic transitions within the phthalocyanine ring.

The central nickel metal in NiPcCl₁₆ primarily influences the symmetry and electronic properties through d-orbital interactions, though the main absorption features remain dominated by the ligand-centered π-π* transitions. nih.gov

Phthalocyanines, including NiPcCl₁₆, exhibit a strong tendency to aggregate in solution, a phenomenon that is highly dependent on the solvent's nature, concentration, and temperature. ru.nlresearchgate.net This aggregation is primarily driven by van der Waals forces and π-π stacking interactions between the large, planar macrocycles.

The aggregation process is readily monitored by UV-Vis spectroscopy, as it significantly alters the electronic absorption spectrum, particularly the Q-band. researchgate.net

Monomeric Species: In dilute solutions of coordinating solvents (like dimethylformamide or dimethyl sulfoxide), which can axially coordinate to the central metal and hinder stacking, phthalocyanines typically exist as monomers. This state is characterized by a sharp, intense Q-band absorption. researchgate.net

Aggregated Species: In non-coordinating solvents or at higher concentrations, aggregation occurs. The formation of co-facial "H-aggregates" (face-to-face stacks) typically results in a blue-shift of the Q-band and a decrease in its intensity (hypochromism). researchgate.net This spectral change is a hallmark of exciton (B1674681) coupling between the transition dipole moments of the stacked molecules. researchgate.net In some cases, broadened or split Q-bands are observed, indicating the coexistence of monomers, dimers, and higher-order oligomers. researchgate.net For instance, adding a salt like KCl to a chloroform (B151607) solution of a crown ether-substituted copper phthalocyanine was shown to induce aggregation, causing the monomer band at 675 nm to decrease while a new band for oligomeric species appeared at approximately 630 nm. ru.nl

Fluorescence and Phosphorescence Investigations

While possessing strong absorption properties, the emission characteristics of nickel phthalocyanines are often complex and highly sensitive to their environment.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

Table 1: Illustrative Fluorescence Properties of a Substituted Nickel Phthalocyanine This table presents data for bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine as an example of fluorescence behavior in related compounds.

Solvent Fluorescence Quantum Yield (ΦF)
Chloroform (CHCl₃) Highest
Dichloromethane (CH₂Cl₂) -
Tetrahydrofuran (THF) -
Dimethylformamide (DMF) -
Dimethyl sulfoxide (B87167) (DMSO) Lowest

Source: Adapted from a study on a substituted nickel phthalocyanine complex. nih.gov

Solvatochromic Effects on Emission Spectra

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission spectral bands in response to the solvent polarity. nih.gov A significant solvatochromic shift in the fluorescence (emission) spectrum is often observed in molecules where there is a substantial difference in the dipole moment between the electronic ground state and the excited state. nih.govnih.gov

Upon excitation, a molecule can transition to an excited state with a different charge distribution. In polar solvents, the surrounding solvent molecules will reorient to stabilize this new, more polar excited state, lowering its energy. This energy reduction leads to a red-shift (bathochromic shift) in the fluorescence emission as the molecule relaxes to the ground state. This phenomenon has been observed in various D-π-A (donor-π-acceptor) structures and other organic luminophores. nih.govnih.gov While specific experimental data on the emission solvatochromism of NiPcCl₁₆ is scarce, its molecular structure suggests the potential for such effects, which could be exploited in designing chemical sensors. rsc.org

Advanced Vibrational Spectroscopy for Electronic-Vibrational Coupling

Vibrational spectroscopy techniques, such as Raman spectroscopy, provide detailed information about the vibrational modes of a molecule. When combined with electronic spectroscopy, they can reveal insights into electronic-vibrational (vibronic) coupling, which is the interaction between electronic transitions and molecular vibrations. aps.org

In phthalocyanines, vibronic coupling can manifest as sidebands in the absorption and emission spectra. Studies on NiPc and related copper phthalocyanine (CuPc) thin films using Raman spectroscopy have identified specific vibrational modes that are sensitive to the molecular environment and crystalline structure (polymorphism). For instance, the Raman band at approximately 1526 cm⁻¹, assigned to a B₁g symmetry mode, shows changes in intensity that correlate with the transition between the α and β polymorphic forms. mdpi.com Since the polymorphic phase also dictates the nature of intermolecular electronic interactions and thus the UV-Vis spectrum, this provides a clear link between vibrational modes and the electronic state of the system. Such studies are crucial for understanding how specific molecular vibrations can influence charge transport and other photophysical processes in solid-state devices. aps.orgmdpi.com

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Understanding the fate of the molecule after absorbing light is crucial for applications involving light-matter interactions. Time-resolved spectroscopy provides insights into the lifetimes and decay pathways of excited states.

Femtosecond Transient Absorption (fs-TA) spectroscopy is a key technique for tracking the ultrafast processes that occur immediately after photoexcitation. rsc.org In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the change in absorption as a function of time. This allows for the observation of transient species and excited states with lifetimes on the order of femtoseconds to nanoseconds. nih.gov

For nickel phthalocyanines, fs-TA studies reveal a complex cascade of events following light absorption. nih.gov These processes include internal conversion, vibrational relaxation, and intersystem crossing. The spectra often show features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. By analyzing the temporal evolution of these spectral features, the kinetics of various excited-state pathways can be determined. rsc.org For example, studies on similar nickel phthalocyanine derivatives have identified the formation of transient ligand-to-metal charge-transfer (LMCT) states and d-d excited states on ultrafast timescales. nih.gov

The table below summarizes typical ultrafast processes and their timescales observed in nickel phthalocyanines.

ProcessTimescaleDescription
Internal Conversion (Sₙ→S₁)< 1 psRapid relaxation from higher-lying singlet states to the lowest singlet state.
Vibrational Cooling1-10 psDissipation of excess vibrational energy within an electronic state.
Intersystem Crossing (ISC)ps to nsTransition from a singlet excited state to a triplet excited state.
Excited State Absorption (ESA)fs to nsAbsorption of the probe pulse by an excited state population.
Charge Transfer~0.2 ps - 500 psTransfer of an electron from the ligand to the metal (LMCT). nih.gov

Data based on findings for related nickel phthalocyanine systems. nih.gov

Following initial photoexcitation to a singlet state, Nickel Hexadecachlorophthalocyanine can undergo intersystem crossing (ISC) to a triplet state. The efficiency and rate of this process are critical determinants of the molecule's photophysical behavior. The presence of the nickel (II) ion, a d⁸ transition metal, can significantly influence the ISC rate through spin-orbit coupling.

Time-resolved spectroscopic studies help to identify the transient states involved in these energy transfer pathways. For instance, the decay of a singlet excited state can be correlated with the rise of a triplet excited state absorption feature in the transient spectrum. In some nickel phthalocyanines, a d-d excited state (an excited state involving the metal's d-orbitals) acts as an intermediate in the relaxation pathway, facilitating the transition to a longer-lived ligand-to-metal charge-transfer (LMCT) state. nih.gov The lifetime of the LMCT state in a nickel(II) phthalocyanine with butoxy substituents has been reported to be around 500 ps. nih.gov The specific pathways and their efficiencies in this compound are influenced by the heavy chlorine substituents, which can further enhance spin-orbit coupling and potentially accelerate intersystem crossing.

Electrochemical Behavior and Redox Chemistry of Nickel Hexadecachlorophthalocyanine

Voltammetric Studies: Cyclic Voltammetry and Differential Pulse Voltammetry

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox behavior of molecules like nickel hexadecachlorophthalocyanine (NiPcCl₁₆). These methods allow for the determination of redox potentials and provide insights into the kinetics of electron transfer processes. For peripherally substituted phthalocyanines, the electrochemical properties are highly dependent on the nature, number, and position of the substituents, as well as the central metal ion. dtic.mil

The redox chemistry of NiPcCl₁₆ is typically dominated by processes occurring on the phthalocyanine (B1677752) ligand, as the Ni(II) center is generally redox-inactive within the common potential window, unlike the redox-active metal centers found in manganese or cobalt phthalocyanines. dtic.mil The primary redox events are one-electron reduction and oxidation of the π-conjugated macrocycle.

The sixteen chlorine atoms are strong electron-withdrawing groups. Their collective inductive effect significantly lowers the electron density on the phthalocyanine ring. This makes the macrocycle easier to reduce (a better electron acceptor) and more difficult to oxidize (a poorer electron donor) compared to its unsubstituted counterpart, Nickel Phthalocyanine (NiPc).

Consequently, the reduction potentials of NiPcCl₁₆ are shifted to more positive (anodic) values, while the oxidation potentials are also shifted anodically. This behavior is a general trend observed for phthalocyanines bearing electron-withdrawing substituents. While specific, comprehensive tabulated data for NiPcCl₁₆ is not detailed in the available literature, the expected shifts can be illustrated conceptually.

Table 1: Conceptual Comparison of Redox Potentials for NiPc vs. NiPcCl₁₆ This table illustrates the expected shifts in potential based on the electronic effects of chlorination. Values are conceptual and for illustrative purposes.

Redox CoupleUnsubstituted NiPc (V vs. SCE)NiPcCl₁₆ (V vs. SCE)Expected Shift Direction
Reduction 1: [Pc⁻²]/[Pc⁻³]⁻~ -0.8 to -1.0More PositiveAnodic (Easier)
Reduction 2: [Pc⁻³]⁻/[Pc⁻⁴]²⁻~ -1.2 to -1.4More PositiveAnodic (Easier)
Oxidation 1: [Pc⁻¹]⁺/[Pc⁻²]~ +0.8 to +1.1More PositiveAnodic (Harder)
Oxidation 2: [Pc⁰]²⁺/[Pc⁻¹]⁺~ +1.4 to +1.6More PositiveAnodic (Harder)

The kinetics of the electron transfer for the redox couples of NiPcCl₁₆ can be assessed using cyclic voltammetry by analyzing the peak separation (ΔEp) between the anodic and cathodic peaks of a given redox process.

Reversible: A process with fast electron transfer kinetics, characterized by a ΔEp value close to the theoretical 59/n mV (where n is the number of electrons, typically 1).

Quasi-reversible: A process with slower kinetics, resulting in a larger ΔEp.

Irreversible: A process where the electron transfer is very slow or is followed by a chemical reaction, often resulting in the absence of a return peak on the reverse scan.

For many metallophthalocyanines, the first ring-based reduction and oxidation processes are often quasi-reversible. In the case of NiPcCl₁₆, the high degree of chlorination may influence the planarity and aggregation behavior of the molecule in solution, which in turn can affect the electron transfer kinetics at the electrode surface. Studies on related perchlorinated phthalocyanines have been conducted, often revealing complex surface electrochemistry. dtic.milacs.org

Spectroelectrochemical Methods for Redox State Characterization

Spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the direct characterization of species generated at an electrode. This is particularly useful for identifying the electronic structure of the various redox states of NiPcCl₁₆.

In-situ UV-Vis spectroelectrochemistry involves recording the electronic absorption spectra of a solution while the potential of the working electrode is controlled. This technique allows for the direct observation of the spectral changes associated with the formation of the radical anion [Ni(II)PcCl₁₆]⁻ or the radical cation [Ni(II)PcCl₁₆]⁺.

Upon one-electron reduction to form the radical anion, significant changes in the characteristic phthalocyanine spectrum are expected:

The sharp Q-band, corresponding to the π-π* transition (HOMO-LUMO), would decrease in intensity.

New absorption bands characteristic of the open-shell radical anion [Pc⁻³]⁻ would appear, typically in the 500-700 nm and near-IR regions.

Similarly, upon one-electron oxidation to the radical cation, the Q-band would bleach, and new bands corresponding to the [Pc⁻¹]⁺ species would emerge. These spectral signatures provide definitive evidence for the formation of ring-based redox species. Studies on hybrid systems containing phthalocyanine units show that these spectral changes are clear indicators of the location of the redox event. mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The initial Ni(II)PcCl₁₆ complex is a low-spin d⁸ system and is diamagnetic (S=0), making it EPR-silent.

However, the one-electron reduction or oxidation products are radicals with an unpaired electron on the phthalocyanine ring:

Radical Anion: [Ni(II)Pc⁻³]⁻ (S=1/2)

Radical Cation: [Ni(II)Pc⁻¹]⁺ (S=1/2)

Both of these species are paramagnetic and would produce a distinct EPR signal. The g-value and line shape of the EPR spectrum can confirm that the unpaired electron resides on the ligand π-system rather than the metal center. For instance, a singly oxidized nickel complex with a different ligand system yielded a rhombic X-band EPR spectrum with distinct g-values (g₁, g₂, g₃) characteristic of a species with the unpaired spin localized away from the nucleus. rsc.org A similar characterization for NiPcCl₁₆ radicals would provide conclusive evidence of their electronic structure.

Impact of Peripheral Chlorination on Electrochemical Potentials

The most significant feature of the electrochemistry of this compound is the powerful influence of the sixteen peripheral chlorine substituents. As potent electron-withdrawing groups, they dramatically alter the electron density of the entire π-conjugated macrocycle.

This electron withdrawal has a predictable and pronounced effect on the redox potentials:

Easier Reduction: By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the chlorine atoms make the phthalocyanine ring a much better electron acceptor. This is observed as a significant anodic (positive) shift in all reduction potentials compared to unsubstituted NiPc. The molecule can accept electrons at a less negative potential.

Harder Oxidation: Conversely, the electron-withdrawing substituents stabilize the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron. This results in a large anodic shift of the oxidation potentials. A much higher potential is required to oxidize the molecule.

This dual effect makes NiPcCl₁₆ a strong electron-accepting material while being highly resistant to oxidation. This property is critical for applications where the material may be subjected to oxidative environments or used as an n-type semiconductor. General studies confirm that halogen substituents shift electronic transitions, which is a reflection of these changes in orbital energies. acs.org

Theoretical and Computational Modeling of Nickel Hexadecachlorophthalocyanine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of the NiCl₁₆Pc molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

High-level DFT calculations are employed to accurately predict the molecular geometry, thermodynamic stability, and electronic characteristics of NiCl₁₆Pc. These calculations typically use advanced basis sets and exchange-correlation functionals to provide a precise description of the molecule.

Electronic Properties: DFT is crucial for mapping the electronic landscape of NiCl₁₆Pc. It is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic and optical properties, including its color and semiconducting behavior. researchgate.net Halogenation, such as the introduction of sixteen chlorine atoms, is known to be a powerful method for tuning these energy levels. The strong electron-withdrawing nature of chlorine atoms typically lowers the energy of both the HOMO and LUMO, which can significantly impact charge transport properties and the performance of devices incorporating the material.

Table 1: Representative DFT-Calculated Structural Parameters for Metallophthalocyanines

ParameterDescriptionTypical Value (for NiPc)Expected Influence of Hexadecachlorination
Ni–N Bond Length The distance between the central nickel ion and the coordinating nitrogen atoms of the isoindole units.~1.91 Å researchgate.netMinimal direct change, but may be indirectly affected by ring distortion.
Pc Ring Planarity The degree to which the phthalocyanine (B1677752) macrocycle deviates from a flat plane.Highly planarPotential for slight puckering or distortion due to steric hindrance from Cl atoms.
HOMO Energy Energy of the highest occupied molecular orbital.Varies with functionalSignificant lowering of energy due to the strong electron-withdrawing effect of 16 Cl atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Varies with functionalSignificant lowering of energy due to the strong electron-withdrawing effect of 16 Cl atoms.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.~2.0 - 2.5 eVGenerally reduced compared to the unsubstituted NiPc, affecting optical absorption.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties. mdpi.com It is the primary computational method for predicting the optical absorption spectra of molecules like NiCl₁₆Pc. nih.govprinceton.edu

TD-DFT calculates the energies of vertical electronic transitions, which correspond to the absorption of photons. For phthalocyanines, the UV-Visible absorption spectrum is dominated by two main features:

The Q-band: An intense absorption in the visible/near-infrared region (typically 600-800 nm), which is responsible for the characteristic blue-green color of phthalocyanines. This band arises from a π-π* transition from the HOMO to the LUMO.

The B-band (or Soret band): A stronger absorption in the near-UV region (typically 300-400 nm) arising from deeper π-π* transitions.

The choice of the exchange-correlation functional is critical for obtaining accurate results with TD-DFT. researchgate.net Studies on halogenated copper phthalocyanines have shown that hybrid functionals, such as B3LYP, often provide the most accurate predictions of absorption wavelengths and spectral shifts when compared to experimental data. researchgate.net For NiCl₁₆Pc, TD-DFT calculations predict a red-shift (a shift to longer wavelengths) of the Q-band compared to the unsubstituted NiPc. This shift is a direct consequence of the stabilization of the molecular orbitals by the electron-withdrawing chlorine atoms, which reduces the HOMO-LUMO gap. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a detailed picture of their dynamic evolution.

Phthalocyanine molecules, with their large, planar aromatic systems, have a strong tendency to aggregate in both solution and the solid state. researchgate.net This aggregation is primarily driven by non-covalent interactions, particularly π-π stacking. MD simulations are an ideal tool to investigate these phenomena. nih.gov

In a typical MD simulation of NiCl₁₆Pc, a large number of molecules are placed in a simulation box, either in a virtual solvent or in a vacuum to simulate the solid state. The forces between molecules are described by a "force field," which is a set of parameters that define the potential energy of the system. These parameters are often derived from high-level quantum chemical calculations. The simulation then tracks the positions and velocities of each atom over time, revealing how the molecules interact and arrange themselves. These simulations can quantify the strength of π-π stacking interactions, predict the most stable aggregate geometries (e.g., co-facial or slipped-stack arrangements), and show how factors like solvent and temperature influence the aggregation process. researchgate.netnih.gov

The performance of NiCl₁₆Pc in electronic devices is critically dependent on the morphology of its thin films. MD simulations can be used to model the process of thin film deposition, such as physical vapor deposition, and predict the resulting film structure.

In these simulations, individual NiCl₁₆Pc molecules are modeled as they "deposit" onto a substrate surface. The simulation follows their movement on the surface, their interactions with the substrate and with each other, and their eventual assembly into a thin film. These simulations can provide insights into:

Crystallite Formation: How molecules organize into ordered domains and the formation of different crystalline phases (polymorphs), such as the α and β phases commonly observed in phthalocyanine films. scirp.org

Surface Morphology: The development of surface features, such as grain size and roughness, which can be directly compared with experimental data from techniques like Atomic Force Microscopy (AFM). researchgate.net

Influence of Deposition Parameters: How variables like substrate temperature and deposition rate affect the final film morphology. scirp.orgresearchgate.net For instance, simulations can show how higher substrate temperatures provide more kinetic energy for molecules to arrange into more thermodynamically stable, crystalline structures.

Table 2: Thin Film Morphological Properties Studied by Simulation and Experiment

PropertyDescriptionInfluencing FactorsRelevance
Crystalline Phase The specific crystal structure of the material (e.g., α-phase, β-phase). scirp.orgSubstrate temperature, deposition rate, annealing. scirp.orgresearchgate.netAffects charge transport and optical properties.
Grain Size The average size of the crystalline domains within the film. researchgate.netSubstrate temperature, film thickness. researchgate.netLarger grains generally lead to better charge mobility.
Surface Roughness The variation in height across the film's surface. researchgate.netDeposition technique, substrate temperature. researchgate.netImpacts the interface quality in multilayer devices.
Molecular Orientation The average tilt angle of the molecules with respect to the substrate.Substrate type, deposition conditions.Strongly influences charge transport anisotropy.

Multiscale Modeling Approaches

Many properties of interest involve phenomena that span multiple length and time scales. For example, the performance of an organic solar cell depends on quantum mechanical processes (photon absorption, exciton (B1674681) generation), molecular-level dynamics (exciton diffusion, charge separation at an interface), and macroscopic phenomena (charge transport through the bulk material). Multiscale modeling aims to bridge these different scales. researchgate.net

For NiCl₁₆Pc systems, a multiscale approach might involve:

Quantum Mechanics (DFT/TD-DFT): Calculating the fundamental properties of a single NiCl₁₆Pc molecule, such as its geometry, electronic structure, and optical absorption spectrum.

Molecular Mechanics (MD): Using the data from QM calculations to develop an accurate force field for MD simulations. These simulations would then model the aggregation and thin film growth of thousands of molecules to predict the bulk morphology.

This hierarchical approach allows for the creation of predictive models that link the fundamental molecular properties of Nickel Hexadecachlorophthalocyanine to its ultimate performance in a real-world application, providing a powerful tool for materials discovery and device optimization. researchgate.net

Integration of Atomistic and Coarse-Grained Models for Macroscopic Properties

To accurately predict the macroscopic properties of materials comprised of this compound, a multiscale modeling approach that integrates high-fidelity atomistic simulations with computationally efficient coarse-grained (CG) models is essential. acs.orgkit.edu This hybrid methodology allows for the investigation of phenomena that span length and time scales far beyond the reach of purely atomistic simulations. kit.edu

Atomistic models, which represent every atom in the system, are crucial for capturing the detailed electronic structure and specific intermolecular interactions of NiPcCl₁₆. Techniques like Density Functional Theory (DFT) can elucidate how the sixteen chlorine substituents induce significant electronic and geometric changes, such as the non-planar distortion of the phthalocyanine macrocycle, which has been observed in other perchlorinated phthalocyanines. aip.org However, simulating a large ensemble of these molecules to predict bulk properties like morphology, thermal conductivity, or mechanical strength is computationally prohibitive.

This is where coarse-graining becomes invaluable. In a CG model, groups of atoms are consolidated into single "beads" or interaction sites. morressier.com This reduction in the degrees of freedom dramatically decreases the computational cost, enabling the simulation of larger systems for longer durations. kit.edu For organic semiconductors, CG models are instrumental in exploring mesoscale phenomena such as thin-film growth, polymer blending, and the formation of crystalline domains. youtube.com

The integration of these two scales is a critical step. Information from detailed atomistic simulations is used to parameterize the CG force fields, ensuring that the coarse-grained model accurately reproduces the fundamental structural and thermodynamic properties of the system. acs.org This process, often involving methods like iterative Boltzmann inversion or force matching, allows the CG simulations to implicitly contain the detailed chemical information of NiPcCl₁₆. Subsequently, "back-mapping" techniques can be employed to reintroduce atomistic detail into specific regions of interest from a large-scale CG simulation, for instance, to analyze charge transport pathways at a grain boundary.

The table below illustrates a potential hierarchical coarse-graining strategy for this compound.

Modeling Level Representation of NiPcCl₁₆ Typical Properties Studied Key Advantages Key Limitations
Atomistic All atoms (Ni, C, N, Cl) are explicitly represented.Electronic structure (HOMO/LUMO), molecular geometry, vibrational frequencies, intermolecular interaction potentials.High accuracy, detailed chemical insight.Computationally expensive, limited to small system sizes and short timescales.
Fine-Grained CG Each chlorinated benzene (B151609) ring and the central metal-macrocycle core are represented as separate beads.Local packing, short-range order, conformational flexibility of the macrocycle.Reduced computational cost, allows for simulation of small aggregates and interfaces.Loss of specific atomic detail, requires careful parameterization.
Coarse-Grained CG The entire NiPcCl₁₆ molecule is represented as a single anisotropic bead.Bulk morphology, phase behavior, thin-film growth, long-range ordering.Significantly faster, enables simulation of macroscopic systems.Loss of all molecular-level detail, cannot describe electronic processes directly.

This multiscale approach, by systematically linking the electronic and structural properties of a single NiPcCl₁₆ molecule to the collective behavior of millions, is indispensable for understanding and designing materials with desired macroscopic functionalities.

Predictive Modeling for Structure-Function Relationships and Material Design

Predictive modeling is a cornerstone of modern materials science, enabling the in-silico design of novel materials with tailored properties. For this compound, computational methods are pivotal in establishing clear structure-function relationships, guiding synthetic efforts toward molecules with optimized performance for specific applications.

Quantum mechanical calculations, particularly DFT, are powerful tools for predicting the fundamental electronic and optical properties of phthalocyanine derivatives. These methods can accurately compute key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electron affinity. The extensive chlorination in NiPcCl₁₆ is expected to have a profound impact on these properties. The strong electron-withdrawing nature of chlorine atoms generally leads to a significant stabilization of both the HOMO and LUMO levels, thereby increasing the electron affinity and ionization potential of the molecule. This makes perchlorinated phthalocyanines potential n-type semiconductors.

Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra of NiPcCl₁₆. youtube.com The position and intensity of the characteristic Q-band and Soret (or B-band) absorptions in the UV-Vis spectrum are highly sensitive to substitutions on the phthalocyanine ring. Predictive calculations can reveal how the sixteen chlorine atoms shift these bands, which is critical for applications in optics and photovoltaics. The geometric structure, including the planarity of the macrocycle, also plays a crucial role in determining the electronic properties and the efficiency of intermolecular charge transport. DFT calculations have shown that for other highly chlorinated phthalocyanines, the steric hindrance between the chlorine atoms can cause a non-planar, saddle-like distortion of the macrocycle, which in turn affects the crystal packing and electronic coupling between adjacent molecules. aip.org

The table below summarizes the predicted effects of hexadecachlorination on the key properties of a nickel phthalocyanine core, based on established trends in halogenated phthalocyanines.

Property Unsubstituted Nickel Phthalocyanine (NiPc) Predicted Effect of Hexadecachlorination (NiPcCl₁₆) Rationale / Governing Principles
HOMO Energy Level Relatively highSignificantly lowered (more stable)Strong electron-withdrawing effect of 16 chlorine atoms.
LUMO Energy Level Relatively highSignificantly lowered (more stable)Strong electron-withdrawing effect of 16 chlorine atoms.
HOMO-LUMO Gap ModerateLikely reducedThe stabilization effect is often more pronounced on the LUMO, leading to a smaller gap.
Electron Affinity LowSignificantly increasedLowered LUMO makes it easier to accept an electron, favoring n-type behavior.
Q-Band Absorption ~670 nmRed-shifted (moved to longer wavelengths)Perturbation of the π-electronic system by the chloro substituents.
Molecular Geometry PlanarNon-planar (saddle or ruffled distortion)Steric hindrance between the numerous chlorine atoms on the periphery.
Solubility Low in most organic solventsPotentially increased in some solventsThe bulky chlorine atoms can disrupt intermolecular stacking, improving solubility.

By systematically modeling these structure-property relationships, researchers can pre-screen virtual libraries of substituted phthalocyanines to identify candidates with the most promising characteristics for a given application, be it for electronic sensors, catalysts, or photovoltaic cells. This predictive capability significantly accelerates the materials discovery and design cycle.

Thin Film Physics and Device Architectures Incorporating Nickel Hexadecachlorophthalocyanine

Controlled Deposition Techniques for High-Quality NiPcCl₁₆ Thin Films

The formation of ordered NiPcCl₁₆ thin films is a significant challenge due to the molecule's structure. The selection of a deposition technique is paramount in determining the final properties of the film.

Physical Vapor Deposition (PVD) is the primary method for depositing thin films of NiPcCl₁₆. mdpi.comyoutube.com This technique involves the sublimation of the source material in a high-vacuum environment, allowing the vaporized molecules to travel and condense onto a substrate. youtube.comifmpan.poznan.pl Thermal evaporation is a common PVD method used for phthalocyanines. scirp.orgresearchgate.net

The properties of the resulting film are highly sensitive to deposition parameters, especially the substrate temperature. The sixteen chlorine atoms on the periphery of the phthalocyanine (B1677752) macrocycle create significant steric hindrance, which can disrupt the orderly π-π stacking that is characteristic of unsubstituted phthalocyanines.

Studies on the closely related copper hexadecachlorophthalocyanine (CuPcCl₁₆) have shown that the introduction of numerous chloro-substituents leads to the formation of amorphous films when deposited on substrates at low temperatures (e.g., 50 °C). mdpi.com This is because the molecules condense without sufficient thermal energy to overcome the steric barriers and organize into a crystalline lattice. Elevating the substrate temperature during deposition can provide the necessary thermal energy for molecules to achieve greater surface mobility, potentially leading to some degree of structural ordering. However, the extensive chlorination generally results in films with lower crystallinity compared to unsubstituted NiPc. Research on CuPcCl₁₆ has indicated its use in n-channel transistors when the film is deposited at an elevated substrate temperature, suggesting that controlled thermal conditions are crucial for optimizing electronic properties. mdpi.com

Table 8.1: Effect of Substrate Temperature on NiPcCl₁₆ Thin Film Properties (Inferred)

Substrate TemperatureExpected Film CrystallinityResulting Film Morphology
Low (e.g., Room Temp. to 50 °C)AmorphousDisordered, glassy structure with no long-range order.
High (e.g., >150 °C)Poorly Crystalline to PolycrystallineIncreased molecular mobility may allow for the formation of small crystallites or some preferential orientation.

Solution-based deposition techniques, which are effective for some organic materials, are generally not suitable for NiPcCl₁₆. Methods like spin coating require the material to be dissolved in a volatile solvent, while the Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques require the formation of a stable monolayer at a liquid-air interface, a property typical of amphiphilic molecules. youtube.comwikipedia.orgyoutube.com

The extensive chlorination of NiPcCl₁₆ renders it highly insoluble in common organic solvents. This insolubility makes the preparation of precursor solutions for techniques like spin coating and LB/LS exceptionally difficult. google.com Consequently, there is a lack of reported research on the successful deposition of NiPcCl₁₆ thin films using these solution-based methods.

Morphological and Structural Characterization of Thin Films

Analyzing the surface and internal structure of NiPcCl₁₆ films is essential to understanding their physical properties and potential performance in devices.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of thin films, providing quantitative data on surface roughness and grain structure. scirp.orgtdl.org For unsubstituted NiPc films, AFM studies reveal distinct grain structures and changes in surface roughness that correlate with deposition conditions like substrate temperature. scirp.orgresearchgate.net

For NiPcCl₁₆, given its tendency to form amorphous or poorly crystalline films, AFM imaging is expected to show a morphology that is significantly different from that of crystalline NiPc. Instead of well-defined, angular grains, the surface would likely be characterized by smoother, more rounded features or a generally featureless topography. The root mean square (RMS) roughness would be a key parameter, reflecting the degree of molecular ordering.

Table 8.2: Comparison of Expected AFM Results for NiPc vs. NiPcCl₁₆ Films

FeatureCrystalline NiPc FilmAmorphous NiPcCl₁₆ Film (Expected)
Grain Structure Clearly defined, often elongated or angular grains.No distinct grains; a nodular or featureless surface.
Surface Roughness (RMS) Dependent on crystalline phase (α vs. β) and grain size.Generally expected to be low and uniform, absent large crystalline peaks.
Image Features Terraces, grain boundaries, and distinct crystalline domains.Small, random height fluctuations.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful technique for determining the crystallinity, phase, and molecular orientation within thin films while minimizing signal interference from the substrate. In studies of standard NiPc, GIXRD patterns show sharp diffraction peaks corresponding to its well-known α or β crystalline phases, indicating a high degree of long-range order. scirp.org

For NiPcCl₁₆ films, the GIXRD results are expected to be dramatically different. Consistent with findings for CuPcCl₁₆, films deposited at low substrate temperatures would likely exhibit a GIXRD pattern with broad, diffuse halos rather than sharp Bragg peaks. mdpi.com This is the classic signature of an amorphous material, confirming the absence of a periodic crystalline lattice. If a higher substrate temperature induces some ordering, weak and broad diffraction peaks might appear, indicating the formation of very small nanocrystallites (poor crystallinity) or a preferred molecular orientation.

Transmission Electron Microscopy (TEM) provides direct imaging of the film's nanostructure and can be used to obtain diffraction information from localized areas. wikipedia.orgnih.gov When analyzing a thin film, both real-space images and diffraction patterns can be acquired.

For a potentially amorphous NiPcCl₁₆ film, a high-resolution TEM image would show a disordered, "salt-and-pepper" contrast, lacking the repeating lattice fringes that are visible in crystalline materials. Furthermore, Selected Area Electron Diffraction (SAED), a TEM mode, would produce a pattern of diffuse, concentric rings. This stands in contrast to a crystalline NiPc sample, which would produce a pattern of sharp, distinct spots (for single-crystal domains) or sharp, well-defined rings (for polycrystalline material), confirming its lack of long-range atomic order.

Charge Transport Mechanisms in NiPcCl₁₆ Thin Films

The charge transport properties of nickel hexadecachlorophthalocyanine (NiPcCl₁₆) thin films are of significant interest for their potential application in organic electronic devices. As a member of the halogenated phthalocyanine family, NiPcCl₁₆ exhibits semiconductor characteristics that are intricately linked to its molecular structure and solid-state arrangement. The presence of sixteen chlorine atoms on the periphery of the phthalocyanine macrocycle dramatically influences its electronic properties and, consequently, the mechanisms by which charge carriers move through a thin film.

Analysis of Conduction Pathways (e.g., Hopping, Trap-Limited Transport)

In organic semiconductors like NiPcCl₁₆, charge transport is fundamentally different from that in crystalline inorganic semiconductors. Instead of moving through delocalized bands, charge carriers are typically localized on individual molecules or small aggregates. Their movement is governed by thermally activated processes, primarily hopping between adjacent molecular sites. The nature of this transport can be further influenced by the presence of structural defects and impurities, which create localized electronic states within the energy gap, acting as traps for charge carriers.

Hopping Transport: The predominant charge transport mechanism in many phthalocyanine thin films is hopping. In this model, a charge carrier (an electron or a hole) moves from one molecule to another through a quantum mechanical tunneling process. The rate of hopping is dependent on several factors, including the distance between molecules, their relative orientation, and the energetic disorder of the molecular sites. For a charge to hop, it must overcome an energy barrier, which is influenced by the thermal vibrations of the molecules (phonons).

While specific experimental studies detailing the hopping parameters for NiPcCl₁₆ are limited, research on related chlorinated copper phthalocyanines (CuPcClₓ) provides valuable insights. For instance, the introduction of a high degree of chlorination, as in hexadecachlorinated phthalocyanines, can alter the intermolecular stacking and electronic coupling, which are critical for efficient hopping. The strong electron-withdrawing nature of the chlorine atoms also significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which affects charge injection and transport.

The current-voltage (I-V) characteristics of a device can often reveal the dominant transport mechanism. In the case of trap-limited transport, the I-V curve typically exhibits a power-law relationship (I ∝ Vⁿ), where the exponent 'n' is greater than 2, indicating that the traps are being filled as the voltage increases. Studies on nickel phthalocyanine (NiPc) based devices have shown that conduction can be dominated by a space-charge-limited conduction (SCLC) mechanism, which is a hallmark of trap-influenced transport. It is highly probable that NiPcCl₁₆, with its potential for structural disorder, also exhibits trap-limited transport characteristics. The annealing of such films in a vacuum has been observed to affect the trap distribution and, consequently, the rectifying behavior of the devices.

The table below summarizes the key characteristics of the primary conduction pathways relevant to NiPcCl₁₆ thin films.

Conduction PathwayDescriptionKey Characteristics
Hopping Transport Charge carriers move between localized molecular sites via quantum tunneling.- Thermally activated process.- Dependent on intermolecular distance and orientation.- Mobility typically increases with temperature.
Trap-Limited Transport Charge carriers are temporarily captured by localized states (traps) within the bandgap.- Reduced overall charge carrier mobility.- Often described by space-charge-limited current (SCLC) models.- Highly sensitive to film purity and structural defects.

Impact of Film Morphology and Molecular Packing on Charge Mobility

The charge carrier mobility in NiPcCl₁₆ thin films is not an intrinsic property of the molecule itself but is critically dependent on the morphology of the film at the macroscopic and molecular level. The arrangement of molecules with respect to each other dictates the efficiency of charge hopping between them.

Molecular Packing: Within a crystalline domain, the specific arrangement of the NiPcCl₁₆ molecules is paramount. Phthalocyanines are known to adopt various polymorphs, with the α and β forms being common. The stacking of the planar phthalocyanine molecules, particularly the π-π stacking distance, directly influences the electronic coupling between adjacent molecules. A smaller π-π stacking distance generally leads to stronger electronic coupling and, therefore, a higher charge carrier mobility. The peripheral chlorine atoms in NiPcCl₁₆ will sterically influence this packing, potentially leading to a different arrangement compared to non-halogenated NiPc.

Research on copper hexadecachlorophthalocyanine (CuPcCl₁₆) has reported a charge carrier mobility of approximately 10⁻² cm² V⁻¹ s⁻¹. researchgate.net While the central metal atom can influence the electronic properties, this value provides a reasonable estimate for the order of magnitude of mobility that might be expected for NiPcCl₁₆ films with optimized morphology. The electrical properties of such films are known to be highly dependent on the phase composition and the orientation of the molecules within the film. researchgate.net

The following table outlines the expected impact of key morphological features on the charge mobility in NiPcCl₁₆ thin films.

Morphological FeatureImpact on Charge MobilityRationale
Crystallinity Higher crystallinity generally leads to higher mobility.Ordered molecular packing within crystalline domains facilitates more efficient charge hopping compared to disordered amorphous regions.
Grain Size Larger grain size is typically associated with higher mobility.A larger grain size reduces the density of grain boundaries, which act as scattering centers and sources of traps for charge carriers.
Molecular Orientation "Edge-on" orientation is often preferred for in-plane transport.When the phthalocyanine planes are oriented perpendicular to the substrate ("edge-on"), the π-π stacking direction is parallel to the substrate, favoring efficient in-plane charge transport in thin-film transistors.
Purity Higher purity results in higher mobility.Impurities can act as deep traps for charge carriers, significantly hindering their movement through the film.

Advanced Applications of Nickel Hexadecachlorophthalocyanine in Functional Materials

Organic Electronic and Optoelectronic Devices

The introduction of chlorine atoms onto the phthalocyanine (B1677752) ring system profoundly modifies the electronic energy levels of Nickel Hexadecachlorophthalocyanine, enhancing its suitability for various roles within organic electronic and optoelectronic devices. These modifications primarily involve the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), which facilitates electron transport and improves stability in ambient conditions.

Active Layers in Organic Field-Effect Transistors (OFETs)

This compound is a promising material for the active semiconductor layer in n-channel Organic Field-Effect Transistors (OFETs). The strong electron-withdrawing effect of the sixteen chlorine atoms significantly lowers the LUMO energy level, enabling efficient electron injection and transport, a key requirement for n-type semiconductor behavior. This high degree of chlorination also contributes to the material's stability, allowing the resulting OFETs to operate reliably in air.

Research on closely related chlorinated phthalocyanines provides strong evidence for the potential of NiCl₁₆Pc. For instance, thin-film transistors using copper hexadecachlorophthalocyanine (CuCl₁₆Pc), a structural analogue, have demonstrated stable n-channel performance with electron mobilities reaching up to 0.11 cm² V⁻¹ s⁻¹ and high on/off ratios. researchgate.net Studies have shown that chlorinated molecules exhibit lower LUMO levels, which is advantageous for creating air-stable n-type devices. researchgate.net Vanadyl hexachlorophthalocyanine has also been investigated for transistor applications, further highlighting the utility of this class of chlorinated compounds. rsc.org The performance of these devices is often dependent on fabrication conditions, such as the substrate temperature during film deposition, which influences the material's crystallinity and molecular ordering. researchgate.net

Table 1: Performance of Halogenated Phthalocyanine-Based OFETs

CompoundDevice TypeMobility (cm²/Vs)On/Off RatioEnvironment
Copper Hexadecachlorophthalocyanine (CuCl₁₆Pc)n-channel OFET0.111 x 10⁵Air-stable
Copper Hexadecachlorophthalocyanine (CuCl₁₆Pc)n-channel OFET0.01-Air-stable
Vanadyl Hexachlorophthalocyanine (VCl₁₆Pc)n-channel OFET2.0 x 10⁻³--

This table presents data from related chlorinated phthalocyanine compounds to illustrate the potential performance of this compound in similar applications.

Charge Generation and Transport Layers in Photovoltaic Cells and Solar Cells

In the realm of solar energy, nickel phthalocyanines are being extensively explored as efficient hole transport materials (HTMs) in perovskite solar cells (PSCs). nih.gov Pristine, undoped Nickel Phthalocyanine (NiPc) has been successfully used as an HTM in inverted planar PSCs, achieving impressive power conversion efficiencies (PCE) of 14.3%. rsc.orgnih.govamericanelements.com These devices also exhibit minimal hysteresis, a critical factor for stable solar cell performance. rsc.org The excellent thermal stability and cost-effectiveness of NiPc make it a viable alternative to more common but less stable HTMs. researchgate.net

While most research has focused on the parent NiPc, the properties of this compound suggest it could play a crucial role in further optimizing solar cell device architecture. Its expected n-type character and enhanced stability make it a candidate for use as an electron transport layer (ETL) or as an interfacial layer to improve charge separation and reduce recombination at the perovskite/electrode interface. The use of inorganic charge transport layers like nickel oxide (NiOₓ) is also gaining traction for improving the stability of PSCs. mdpi.comnih.gov Research into derivatives has shown that modifying the NiPc molecule can lead to dopant-free HTMs that enhance the long-term ambient and thermal stability of perovskite solar cells. nih.gov

Table 2: Performance of Perovskite Solar Cells Employing Nickel Phthalocyanine-Based Hole Transport Materials

HTM MaterialPCE (%)Jsc (mA/cm²)Voc (V)FF (%)
Pristine Nickel Phthalocyanine (NiPc)14.319.451.073.6
Bis-PF-Ni (A NiPc derivative)Enhanced over time---
Mn-doped Nickel Oxide (NiOₓ)17.35--81

This table highlights the effectiveness of nickel-containing compounds as hole transport layers in perovskite solar cells.

Components in Organic Light-Emitting Diodes (OLEDs)

Metal phthalocyanines (MPcs) are frequently incorporated into Organic Light-Emitting Diodes (OLEDs) due to their high charge carrier mobility and tunable electronic properties. nih.gov They are typically used as hole injection or transport layers, facilitating the efficient movement of positive charges from the anode into the emissive layer of the device.

The heavily chlorinated nature of this compound suggests it could be particularly useful as an electron injection or transport material in OLEDs. Its low-lying LUMO energy level could help reduce the energy barrier for electron injection from the cathode, leading to lower operating voltages and improved device efficiency. Furthermore, its inherent stability could contribute to longer operational lifetimes for the OLEDs, a major challenge in the field. While specific studies on NiCl₁₆Pc in OLEDs are not yet prevalent, the foundational properties of phthalocyanines in OLEDs point towards a promising future for such halogenated derivatives. nih.gov

Chemiresistive and Electrochemical Sensing Platforms

The high surface area and chemically active central metal ion of this compound make it an excellent material for chemical sensors. The interaction of analyte molecules with the phthalocyanine film modulates its electrical conductivity, forming the basis of chemiresistive sensors. Its electrochemical activity also allows for its integration into electrochemical and biosensing platforms.

Development of Gas Sensors and Chemical Sensors

Halogenated metal phthalocyanines have proven to be superior materials for fabricating highly sensitive and selective chemiresistive gas sensors. The introduction of electronegative chlorine atoms enhances the p-type conductivity of the material and increases its affinity for electron-donating or electron-withdrawing gas molecules.

Thin films of chlorinated phthalocyanines have been used to detect toxic gases like ammonia (B1221849) (NH₃) and nitrogen dioxide (NO₂) at very low concentrations. nih.govepa.gov For example, sensors based on chlorinated vanadyl phthalocyanine can detect ammonia at levels as low as 0.7 ppm. nih.gov Similarly, covalent organic frameworks (COFs) incorporating a bimetallic copper-nickel phthalocyanine structure have demonstrated the ability to detect NO₂ at 50 parts-per-billion (ppb) with rapid recovery times. mdpi.com The use of highly fluorinated iron phthalocyanine combined with reduced graphene oxide has led to NO₂ sensors with a limit of detection of 8.59 ppb. nih.gov These results strongly indicate that NiCl₁₆Pc would be an exceptional candidate for developing next-generation gas sensors for environmental monitoring and industrial safety, particularly for oxidizing gases like NO₂ and chlorine. rsc.orgresearchgate.net

Table 3: Performance of Halogenated Phthalocyanine-Based Gas Sensors

Sensing MaterialTarget AnalyteDetection LimitSensor Type
Chlorinated Vanadyl PhthalocyanineNH₃0.7 ppmChemiresistive
Bimetallic COF-CuNiPcNO₂50 ppbChemiresistive
Hexadecafluorinated Iron Phthalocyanine-rGONO₂8.59 ppbChemiresistive
Fluorinated MPc-SWCNT HybridCl₂~5 ppbChemiresistive

This table showcases the high sensitivity of halogenated phthalocyanines in gas sensing applications.

Integration into Biosensors and Electrochemical Detection Systems

The electrochemical properties of this compound allow for its use as a catalyst and signal transducer in biosensors. By immobilizing these molecules on electrode surfaces, sensors can be designed for the detection of a wide range of biological and chemical analytes.

For instance, novel composites of nickel(II) phthalocyanine and reduced graphene oxide have been used to create electrochemical sensors for the simultaneous detection of environmental pollutants like hydroquinone (B1673460) and chloramphenicol, achieving detection limits in the nanomolar range. rsc.org Polymers based on nickel phthalocyanine derivatives have been employed to fabricate sensors for 3-methyl-4-nitrophenol, a toxic metabolite of pesticides, with detection limits as low as 0.75 µg/L. researchgate.net Furthermore, photoelectrochemical sensors incorporating NiPc have been developed for detecting ammonia in water with ultra-low detection limits of 0.031 nM. nih.gov These platforms leverage the catalytic activity of the nickel center and the conductive nature of the phthalocyanine ring to generate a measurable signal upon interaction with the target analyte. mdpi.comnih.govresearchgate.net

Catalysis and Electrocatalysis

Investigation in Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)

No specific studies detailing the investigation of NiPcCl16 as a catalyst for either the Oxygen Reduction Reaction (ORR) or the Oxygen Evolution Reaction (OER) were found. Research in this area tends to focus on other metallophthalocyanines, such as those containing iron or cobalt, or on unsubstituted or differently functionalized nickel phthalocyanines. rsc.orgunimib.itnih.govresearchgate.net The strong electron-withdrawing nature of the sixteen chlorine atoms in NiPcCl16 would significantly alter the electronic properties of the central nickel atom, which is a critical factor in catalytic activity. However, without experimental or theoretical studies, any discussion of its potential performance would be purely speculative.

Potential as a Catalyst for Carbon Dioxide Reduction (CO2RR)

The scientific literature contains extensive research on nickel phthalocyanine (NiPc) and its derivatives as promising electrocatalysts for the carbon dioxide reduction reaction (CO2RR), primarily for the conversion of CO2 to carbon monoxide (CO). nih.govrsc.orgdigitellinc.comfrontiersin.orgnih.govfrontiersin.orgrsc.orgnih.govusc.edu.au These studies often explore how modifying the peripheral functional groups on the phthalocyanine ring can tune the catalyst's selectivity and efficiency. nih.gov However, no specific data on the performance of NiPcCl16 in CO2RR has been reported. While perhalogenation is a known strategy for modulating the electronic structure of phthalocyanines, its precise effect on the CO2RR activity of the nickel-centered macrocycle has not been documented.

Advanced Magnetic Materials and Spintronics

Exploration of Magnetic Ordering and Exchange Interactions in NiPcCl16 Systems

There is a significant gap in the literature regarding the magnetic properties of NiPcCl16. Unsubstituted nickel phthalocyanine (NiPc) is known to be diamagnetic. researchgate.net The introduction of sixteen chlorine atoms would cause substantial electronic and structural changes. For instance, studies on the analogous copper hexadecachlorophthalocyanine (CuPcCl16) have shown that the macrocycle becomes non-planar, which would invariably affect intermolecular interactions and potential magnetic ordering. mdpi.com However, no studies were found that explore the magnetic ordering, magnetic susceptibility, or exchange interactions specifically within NiPcCl16 systems. Research on magnetic exchange coupling in nickel complexes tends to focus on other types of molecular magnets or coordination compounds. aps.orgnih.govmdpi.comaps.orgnih.govrsc.org

Design of Spin-Functionalized Hybrid Materials

The field of spintronics explores the use of molecular systems, including phthalocyanines, for creating novel devices. rsc.orgoregonstate.eduphthalocyanines.comrsc.orgnih.gov These studies often involve interfacing molecules with magnetic substrates or designing molecular frameworks for spin-based applications. researchgate.netqns.scienceresearchgate.net While there is general interest in using functionalized phthalocyanines for these purposes, there are no specific reports on the design or performance of spin-functionalized hybrid materials based on this compound.

Future Research Directions and Emerging Paradigms for Nickel Hexadecachlorophthalocyanine

Exploration of Novel Derivatives with Enhanced Functionality

While the sixteen chlorine substituents on NiCl16Pc provide a high degree of stability, future research will focus on the strategic synthesis of novel derivatives to precisely tune its properties for specific applications. The development of versatile synthetic methods is crucial for modifying the meso-positions, which are critical for the functionality of phthalocyanine (B1677752) derivatives. nih.govnih.gov A promising approach involves using a folded phthalonitrile (B49051) nickel tetramer as a synthetic platform, which can react with various electrophiles to create stable, meso-edited phthalocyanine-like macrocycles as nickel(II) complexes. nih.govnih.gov

The introduction of diverse functional groups onto the phthalocyanine periphery can significantly alter the electronic and optical properties. For instance, the synthesis of hexadeca-substituted metal-free and zinc(II) phthalocyanines with hexyloxy and trifluoromethoxyphenyl groups has been shown to shift absorption and emission wavelengths to longer values. mdpi.com Similar strategies can be applied to nickel hexadecachlorophthalocyanine to modulate its light-absorbing characteristics for applications in photodynamic therapy or as near-infrared absorbing materials. nih.gov

Furthermore, the creation of derivatives with tailored solubility in various organic solvents is essential for solution-based processing and device fabrication. nih.gov The synthesis of asymmetrically substituted phthalocyanines, where different functional groups are introduced on different parts of the macrocycle, could lead to materials with unique self-assembly properties and anisotropic charge transport characteristics. The exploration of these novel derivatives will undoubtedly expand the functional scope of nickel-containing phthalocyanines.

Integration into Multi-component Hybrid Organic-Inorganic Architectures

A significant future direction lies in the integration of this compound into multi-component hybrid architectures, combining its molecular properties with the functionalities of other materials. This approach aims to create synergistic effects, leading to enhanced performance in various applications.

One promising area is the development of metal-organic frameworks (MOFs) that incorporate nickel phthalocyanine units as building blocks. rsc.orgresearchgate.netacs.orgmagtech.com.cnresearchgate.net These porous crystalline materials offer a high surface area and tunable pore environments, making them ideal for applications in catalysis and gas separation. magtech.com.cnresearchgate.net For instance, a two-dimensional nickel phthalocyanine-based MOF has demonstrated high efficiency for water oxidation catalysis. rsc.orgresearchgate.net Future work could focus on designing MOFs with hierarchical porosity and introducing multiple metal sites to create bifunctional catalysts for reactions like the oxygen reduction reaction (ORR). acs.org

Another exciting frontier is the incorporation of nickel phthalocyanine into perovskite solar cells (PSCs). americanelements.comrsc.orgresearchgate.netacs.orgnih.gov Nickel phthalocyanine (NiPc) has been successfully used as a hole-transporting material (HTM) in inverted planar PSCs, achieving power conversion efficiencies of over 14%. americanelements.comrsc.orgresearchgate.net Interface engineering by employing unsubstituted pristine NiPc has been shown to improve the efficiency of PSCs to up to 20%. acs.org Future research will likely explore the use of functionalized nickel phthalocyanine derivatives to optimize the energy level alignment at the perovskite/HTM interface, thereby enhancing charge extraction and minimizing recombination losses. researchgate.net Additionally, the high thermal and chemical stability of phthalocyanines makes them suitable as protective layers to improve the long-term stability of perovskite devices. acs.org

Furthermore, creating hybrid materials by combining this compound with other nanomaterials such as graphene oxide or titania can lead to efficient photocatalytic systems. For example, a nickel(II) phthalocyanine@graphene oxide/TiO2 composite has been shown to be an effective catalyst for the degradation of formic acid to produce hydrogen. nih.gov Exploring different combinations and architectures of these hybrid materials will be a key focus for developing advanced functional systems.

Application of Advanced In-situ and Operando Characterization Techniques

To gain a deeper understanding of the structure-property-performance relationships of this compound-based materials, the application of advanced in-situ and operando characterization techniques is indispensable. ethz.chyoutube.com These techniques allow for the real-time monitoring of materials under actual operating conditions, providing crucial insights into reaction mechanisms, active sites, and degradation pathways.

For catalytic applications, techniques like operando soft X-ray emission spectroscopy can directly observe the element-specific electronic structure of the catalyst during a reaction. researchgate.net This can reveal, for instance, the oxidation state of the nickel center and its interaction with adsorbates, which is critical for understanding the catalytic cycle. researchgate.net Similarly, electrochemical tip-enhanced Raman spectroscopy (EC-TERS) can provide molecular-level information about the structural changes and degradation of phthalocyanine catalysts during electrocatalytic reactions like the oxygen reduction reaction. nih.govacs.org These insights are vital for designing more active and stable catalysts.

In the context of thin-film devices, in-situ characterization techniques are crucial for understanding film growth and morphology. For example, in-situ monitoring of the structural properties of nickel phthalocyanine thin films during vacuum evaporation at different substrate temperatures can help optimize the deposition conditions for desired crystallinity and surface morphology. scirp.org Photoluminescence spectroscopy can be used to study traps in the energy gap of NiPc thin films, which play an important role in their conductivity. scirp.org The application of these advanced characterization methods will provide a wealth of information to guide the rational design of improved this compound-based materials and devices.

Harnessing Machine Learning and Artificial Intelligence for Rational Design and Prediction

The vast chemical space of possible nickel phthalocyanine derivatives and their potential applications presents a significant challenge for traditional experimental and computational approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials with desired properties. ustb.edu.cnrsc.orgnih.gov

By training ML models on existing experimental and computational data, it is possible to predict the properties of new, un-synthesized this compound derivatives. nih.gov This can significantly reduce the time and cost associated with trial-and-error experimentation. For example, ML models can be used to screen large libraries of potential catalysts for reactions like the CO2 reduction reaction, identifying promising candidates with high activity and selectivity. nih.govacs.orgfigshare.com Density-functional-theory-based machine-learning-accelerated (DFT-ML) methods have been successfully used to investigate the catalytic activity of transition metal phthalocyanine dual-metal-site catalysts. nih.gov

Furthermore, high-throughput screening, often coupled with computational methods, can systematically evaluate the performance of a large number of transition metal phthalocyanines for specific applications, such as electrocatalysis. researchgate.netrsc.org This approach, guided by ML predictions, can help identify key structural features that govern catalytic activity, providing valuable design principles for the development of next-generation catalysts. researchgate.net The integration of ML and AI into the research workflow for this compound is expected to revolutionize the pace of discovery and innovation in this field.

Expanding the Scope of Functional Applications beyond Current Paradigms

While this compound and its analogs have been extensively studied for applications in catalysis, solar cells, and sensors, future research will undoubtedly explore their potential in a wider range of functional areas. Their unique combination of properties, including high stability, intense color, and rich redox chemistry, makes them attractive for various emerging technologies.

One area of potential expansion is in the field of energy storage. The reversible redox behavior of phthalocyanines suggests their suitability for use in redox-flow batteries. rsc.org By designing derivatives with appropriate redox potentials and high solubility, it may be possible to develop high-performance, cost-effective energy storage systems. Additionally, nickel phthalocyanine reinforced MXene electrodes have shown promise for supercapacitor applications. researchgate.net

Another emerging application is in the biomedical field. Phthalocyanines are known to be effective photosensitizers for photodynamic therapy (PDT) in cancer treatment. mdpi.commdpi.com The strong absorption of this compound in the near-infrared region could be advantageous for treating deep-seated tumors. Furthermore, some nickel phthalocyanine derivatives have shown potential as antibacterial agents. jmchemsci.com

The development of novel nickel(II) phthalocyanine/reduced graphene oxide nanocomposites has opened up possibilities for advanced electrochemical sensing platforms for environmental monitoring. rsc.org The unique electronic properties of meso-edited phthalocyanine derivatives, such as their antiaromaticity and radical character, could be exploited in molecular electronics and spintronics. nih.govnih.gov As our understanding of the fundamental properties of this compound and our ability to synthesize novel derivatives grow, so too will the scope of their functional applications.

Q & A

Q. How does the molecular structure of nickel hexadecachlorophthalocyanine influence its electronic and stability properties?

The chlorine substitution pattern in this compound creates a highly conjugated aromatic system, enhancing its stability and electronic properties. The 16 chlorine atoms at peripheral positions increase electron-withdrawing effects, which alter redox potentials and π-π stacking interactions. Structural characterization via X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (UV-Vis, IR) is critical to correlate substitutions with properties. For example, the extended conjugation improves resistance to radiation damage, as seen in phthalocyanine derivatives .

Q. What are the standard synthesis protocols for this compound, and how are purity and yield optimized?

Synthesis typically involves cyclotetramerization of chlorinated phthalonitrile precursors in the presence of nickel salts under inert conditions. Key parameters include temperature (180–220°C), reaction time (8–24 hours), and solvent selection (e.g., quinoline or DMF). Post-synthesis purification via Soxhlet extraction (using methanol or acetone) removes unreacted precursors. Yield optimization requires precise stoichiometric ratios and controlled degassing to prevent oxidation. Purity is validated using HPLC or elemental analysis .

Advanced Research Questions

Q. How does this compound exhibit exceptional stability under electron microscopy compared to non-halogenated analogs?

this compound has a critical electron radiation dose ~20,000 electrons/Ų due to its chlorine-substituted conjugated system, which dissipates energy more effectively than non-halogenated phthalocyanines (critical dose: ~1,200 electrons/Ų). This stability enables prolonged imaging in transmission electron microscopy (TEM) without structural degradation. Experimental validation involves irradiating thin films at 100 kV and quantifying mass loss via electron energy loss spectroscopy (EELS) .

Q. What methodologies enhance the photocatalytic efficiency of nickel hexadecachlorophlorocyanine in composite materials?

Composite nanofibers with polyacrylonitrile (PAN) improve photocatalytic activity by increasing surface area and charge separation. Electrospinning is used to fabricate PAN-nickel hexadecachlorophthalocyanine composites, with chloride ions (e.g., NaCl) enhancing interfacial electron transfer. Performance is quantified via methylene blue degradation under visible light, monitored by UV-Vis spectroscopy. Synergistic effects between chloride ions and the phthalocyanine framework reduce recombination rates by ~40% compared to standalone catalysts .

Q. How can microwave-assisted synthesis improve the crystallinity and reaction efficiency of this compound?

Microwave irradiation reduces reaction time from 24 hours to <2 hours by enabling rapid, uniform heating. This method enhances crystallinity (validated by XRD) and yield (85–90% vs. 60–70% in conventional methods). Key parameters include microwave power (300–500 W) and solvent dielectric properties (e.g., DMF). Comparative studies using ¹H NMR and TEM reveal fewer defects in microwave-synthesized crystals, attributed to controlled nucleation .

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Discrepancies in UV-Vis or IR spectra often arise from solvent effects, aggregation, or residual impurities. For example, aggregation in polar solvents can redshift Q-band absorption by 20–30 nm. To resolve this:

  • Use non-coordinating solvents (e.g., chloroform) for monomeric spectra.
  • Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm chlorine content.
  • Employ density functional theory (DFT) simulations to model electronic transitions and compare with experimental data .

Q. Methodological Notes

  • Radiation Damage Studies : Use TEM at 100 kV with a dose-rate <1,000 electrons/Ų/s to avoid artifacts .
  • Photocatalytic Testing : Standardize light intensity (e.g., 100 mW/cm² AM1.5G) and control for ambient oxygen levels .
  • Synthesis Optimization : Track reaction progress via in-situ FTIR to monitor nitrile group consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.